molecular formula C11H13N3O B13536268 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No.: B13536268
M. Wt: 203.24 g/mol
InChI Key: CGTAFKXSPGMQQP-UHFFFAOYSA-N
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Description

Contextualization of 1,3,4-Oxadiazole (B1194373) Derivatives in Medicinal Chemistry and Materials Science

The 1,3,4-oxadiazole ring is a privileged scaffold in contemporary chemical research due to its favorable chemical, physical, and pharmacokinetic properties. nih.govnih.gov This aromatic heterocycle is chemically stable and capable of participating in hydrogen bonding, which allows molecules containing this ring to effectively bind with various enzymes and biological receptors. nih.gov

In Medicinal Chemistry , 1,3,4-oxadiazole derivatives are recognized for their vast spectrum of pharmacological activities. openmedicinalchemistryjournal.comijpsr.com The oxadiazole core is often used as a bioisostere for amide and ester functional groups, a strategy that can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. researchgate.net This versatility has led to the development of 1,3,4-oxadiazole-containing compounds with a wide array of therapeutic applications. nih.govmdpi.com

Pharmacological ActivityTherapeutic Potential
Anticancer/AntitumorTreatment of various cancers ijpsr.com
Antibacterial & AntifungalCombating microbial infections openmedicinalchemistryjournal.commdpi.com
Anti-inflammatoryManagement of inflammatory conditions mdpi.com
AntitubercularTreatment of tuberculosis nih.govopenmedicinalchemistryjournal.com
Antiviral (including Anti-HIV)Inhibiting viral replication ijpsr.commdpi.com
AnticonvulsantControl of seizures
AntidiabeticManagement of diabetes nih.govijpsr.com
AnalgesicPain management mdpi.com

In Materials Science , 1,3,4-oxadiazole derivatives are valued for their excellent thermal and chemical stability, as well as their electronic properties. nih.gov These compounds often exhibit high photoluminescence quantum yields, making them suitable for applications in optoelectronics. nih.gov They are frequently incorporated into organic light-emitting diodes (OLEDs) as electron-transporting or light-emitting materials. Furthermore, their rigid, aromatic structure is a key component in the design of liquid crystals and advanced polymers with specific thermal or optical properties. mdpi.comresearchgate.net Research has also explored their use as precursors for azo dyes, demonstrating their utility in the field of colorants. mdpi.com

Rationale for Academic Investigation of 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline and Related Scaffold

The academic interest in scaffolds like this compound is driven by the strategic combination of its three key structural features. The 2,5-disubstituted 1,3,4-oxadiazole framework is a well-established pharmacophore, and modifying the substituents at these positions is a common strategy in drug discovery to fine-tune biological activity. nih.govjchemrev.com

The aniline (B41778) moiety is a crucial functional group that can serve as a synthetic handle for further chemical modifications or act as a key interacting group with biological targets. mdpi.com The position of the amino group on the phenyl ring (ortho, meta, or para) significantly influences the molecule's geometry and electronic properties, thereby affecting its biological activity.

The propyl group at the 5-position of the oxadiazole ring provides a degree of lipophilicity, which can be critical for the molecule's ability to cross cell membranes. Varying the length of this alkyl chain is a standard medicinal chemistry approach to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com

The primary rationale for investigating this class of compounds includes:

Discovery of Novel Therapeutic Agents: Researchers synthesize libraries of these analogues to screen for new drugs against a variety of diseases, including cancer, microbial infections, and inflammatory disorders. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies: By systematically altering the substituents (e.g., changing the alkyl chain length or modifying the aniline ring), scientists can determine which structural features are essential for a desired biological effect. researchgate.net

Development of New Materials: The scaffold's inherent fluorescence and thermal stability make it an attractive candidate for developing new materials with applications in electronics and photonics. researchgate.net The aniline group, for instance, can be diazotized to create novel azo dyes. mdpi.com

Scope and Objectives of Research on this compound and its Analogues

Research focused on this compound and its analogues typically involves a multi-stage process with clear objectives.

Synthesis and Characterization: The primary objective is often the efficient synthesis of a series of novel compounds. This involves established chemical reactions, such as the cyclization of acylhydrazides, often starting from carboxylic acids or their derivatives. openmedicinalchemistryjournal.comnih.gov Once synthesized, new molecules are rigorously purified and their structures are confirmed using modern analytical techniques.

An example of characterization data for a closely related analogue, 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline (B3373265), highlights the detailed analysis performed in such studies. chemicalbook.com

Spectroscopic and Physical Data for 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline chemicalbook.com
TechniqueObserved Data
Melting Point (°C)138-142
1H NMR (CDCl3, δ ppm)1.41 (t, 3H, CH3), 2.91 (q, 2H, CH2), 4.05 (s, 2H, NH2), 6.72 (d, 2H, Ar-H), 7.82 (d, 2H, Ar-H)
13C NMR (CDCl3, δ ppm)10.9, 19.1, 113.8, 114.6, 128.8, 149.5, 165.0, 166.8
Mass Spec (m/z)190 (M+)

Biological and Physicochemical Evaluation: A major objective is to evaluate the synthesized compounds for specific biological activities. This involves in vitro screening against cell lines (e.g., cancer cells) or enzymes, and in some cases, in vivo studies in animal models. nih.govresearchgate.net For example, studies on similar oxadiazole structures have identified potent anticancer agents by measuring their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. acs.org

Anticancer Activity (IC₅₀ in µM) of Selected 1,3,4-Oxadiazole Analogues on A549 Lung Cancer Cells acs.org
Compound IDStructure ModificationIC₅₀ (µM)
4fN-(4-fluorophenyl)acetamide substituent7.48
4hN-(4-bromophenyl)acetamide substituent<0.14
4iN-(4-chlorophenyl)acetamide substituent3.80
4kN-(benzothiazol-2-yl)acetamide substituent1.59
Cisplatin (Control)Reference Drug19.72

The overarching goal of this research is to establish clear structure-activity relationships (SAR) that can guide the rational design of more potent and selective molecules for specific applications, whether in medicine or materials science. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

3-(5-propyl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C11H13N3O/c1-2-4-10-13-14-11(15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4,12H2,1H3

InChI Key

CGTAFKXSPGMQQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(O1)C2=CC(=CC=C2)N

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 5 Propyl 1,3,4 Oxadiazol 2 Yl Aniline

Historical Development of 1,3,4-Oxadiazole (B1194373) Synthesis Methodologies Relevant to the Compound

The 1,3,4-oxadiazole ring is a crucial pharmacophore in medicinal chemistry, and its synthesis has been a subject of extensive research for decades. globalresearchonline.net Historically, the most prevalent methods for constructing the 2,5-disubstituted 1,3,4-oxadiazole core, which are directly applicable to the synthesis of 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline, involve cyclodehydration reactions. jchemrev.commdpi.com

One of the earliest and most common approaches is the cyclization of 1,2-diacylhydrazines. This method typically involves treating a diacylhydrazine intermediate with a strong dehydrating agent. A variety of such agents have been employed, including phosphorus oxychloride, thionyl chloride, polyphosphoric acid, and phosphorus pentoxide. globalresearchonline.netnih.gov Another classical route is the oxidative cyclization of N-acylhydrazones, which are formed by the condensation of an acid hydrazide with an aldehyde. jchemrev.com

Further foundational methods include the reaction of acid hydrazides with orthoesters or the reaction of an acid hydrazide with carbon disulfide in a basic medium, followed by further derivatization. jchemrev.com The reaction of tetrazoles with acid chlorides also provides a pathway to the 1,3,4-oxadiazole ring. organic-chemistry.org These fundamental reactions established the groundwork for the more refined and specialized synthetic routes developed later.

Precursor Synthesis and Intermediate Derivatization Approaches for this compound

The synthesis of the target compound, this compound, requires a strategic approach to precursor synthesis, often involving the protection of the reactive aniline (B41778) functional group. A logical and common strategy involves using a nitro group as a precursor to the amine, which can be reduced in the final step of the synthesis.

A plausible synthetic pathway can be outlined as follows:

Preparation of Precursors : The two key building blocks required are a source for the propyl group and a source for the 3-aminophenyl group. These are typically butyric acid (or its derivatives) and 3-nitrobenzoic acid (or its derivatives). The corresponding acid hydrazides, butyric hydrazide and 3-nitrobenzohydrazide, are common intermediates. Butyric hydrazide can be synthesized from the reaction of butyric acid esters with hydrazine (B178648) hydrate (B1144303). spectrabase.comgoogle.com Similarly, 3-nitrobenzohydrazide is prepared by reacting a 3-nitrobenzoyl derivative (like 3-nitrobenzoyl chloride) with hydrazine. The synthesis of 3-aminobenzohydrazide, another key precursor, often involves the reduction of 3-nitrobenzohydrazide. chemicalbook.com

Formation of the Diacylhydrazine Intermediate : The next step involves coupling the two precursors. For instance, 3-nitrobenzohydrazide can be reacted with butyryl chloride to form the 1-(3-nitrobenzoyl)-2-butyrylhydrazine intermediate. This diacylhydrazine is the direct precursor for the oxadiazole ring.

Cyclodehydration to form the Oxadiazole Ring : The diacylhydrazine intermediate is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride to yield 2-(3-nitrophenyl)-5-propyl-1,3,4-oxadiazole.

Reduction of the Nitro Group : The final step is the selective reduction of the nitro group on the phenyl ring to an amine group. This transformation yields the target compound, this compound. Various reducing agents can be employed for this step, with catalytic hydrogenation (e.g., using Pd/C) or chemical reducing agents like tin(II) chloride being common choices.

An alternative approach involves the reaction of 3-nitrobenzaldehyde (B41214) with butyric hydrazide to form an acylhydrazone intermediate, which can then undergo oxidative cyclization to form the nitrated oxadiazole precursor.

Optimization of Reaction Conditions and Catalysis for 3-(5-Propyl-1,3,4-oxadiazole-2-yl)aniline Formation

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of the synthesis of this compound. Key parameters for optimization include the choice of catalyst, solvent, temperature, and dehydrating agent.

For the cyclodehydration of the diacylhydrazine intermediate, a range of reagents can be used, each with its own advantages. While traditional reagents like phosphorus oxychloride and sulfuric acid are effective, they can be harsh and generate significant waste. mdpi.com Milder and more modern reagents include trifluoromethanesulfonic anhydride, Burgess reagent, and tosyl chloride in the presence of a base. mdpi.comresearchgate.netresearchgate.net

Catalysis plays a significant role in modern oxadiazole synthesis. For instance, copper(II) triflate (Cu(OTf)₂) has been used to catalyze the oxidative cyclization of N-arylidenearoylhydrazides. jchemrev.comresearchgate.net Iron(III)-based catalysts in the presence of an oxidant like TEMPO have also been shown to be effective. researchgate.net The choice of solvent can influence reaction rates and yields, with common solvents including toluene, dimethylformamide (DMF), and dichloromethane (B109758) (DCM). Optimization studies often involve screening various combinations of these parameters to find the most efficient conditions.

Table 1: Comparison of Dehydrating Agents for 1,3,4-Oxadiazole Synthesis
Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃)Reflux, neat or in a solvent like tolueneHighly effective, widely usedCorrosive, harsh, generates acidic waste
Thionyl Chloride (SOCl₂)Reflux, often with a base like pyridineEffective, readily availableToxic, corrosive, releases HCl and SO₂ gas
Polyphosphoric Acid (PPA)High temperatures (100-160 °C)Strong dehydrating agentViscous, difficult workup
Tosyl Chloride (TsCl)/BasePyridine or triethylamine (B128534) as base, room temp to refluxMilder conditions, good yieldsRequires stoichiometric base
Burgess ReagentMild conditions, often in THFVery mild, high functional group toleranceExpensive

Green Chemistry and Sustainable Synthetic Routes Towards this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-oxadiazoles. These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of 1,3,4-oxadiazoles. wjarr.comresearchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating. wjarr.combenthamdirect.com This technique could be applied to the cyclodehydration step in the synthesis of the target compound, potentially under solvent-free conditions or with a minimal amount of a high-boiling, green solvent. wjarr.com

Solvent-free reaction conditions , or mechanochemistry, involve the grinding of solid reactants together to initiate a chemical reaction. This method eliminates the need for potentially harmful organic solvents, simplifies product purification, and reduces waste. organic-chemistry.org The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully demonstrated using this technique. organic-chemistry.org

The use of recyclable heterogeneous catalysts is another cornerstone of green synthesis. For example, solid-supported catalysts or reusable metal oxide nanoparticles can replace traditional homogeneous catalysts, facilitating easier separation and reuse, thereby reducing costs and environmental impact. organic-chemistry.org Furthermore, developing one-pot synthesis protocols, where multiple reaction steps are carried out in the same reactor without isolating intermediates, enhances efficiency and reduces waste generation. researchgate.netnih.gov

Novel Synthetic Approaches and Process Intensification for the Production of this compound

The field of organic synthesis is continuously evolving, with novel methodologies offering more efficient and versatile routes to complex molecules. For the synthesis of this compound, several modern approaches could be beneficial.

Photoredox catalysis using visible light is a rapidly growing area in green chemistry that allows for the activation of molecules under exceptionally mild conditions. organic-chemistry.org This technology has been applied to the synthesis of 1,3,4-oxadiazoles from acylhydrazones, generating hydrogen gas as the only byproduct. organic-chemistry.org Such methods offer a sustainable alternative to traditional oxidative cyclization reactions that often rely on stoichiometric, and sometimes toxic, oxidants.

Process intensification , including the use of microreactors or flow chemistry, offers significant advantages for the production of fine chemicals. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, especially for highly exothermic reactions. This technology is well-suited for scaling up the production of this compound in a continuous and efficient manner.

Structural Characterization and Elucidation Methodologies for 3 5 Propyl 1,3,4 Oxadiazol 2 Yl Aniline

Advanced Spectroscopic Techniques for Structural Confirmation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. Both ¹H NMR and ¹³C NMR are crucial for characterizing 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline.

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the target molecule, the spectrum would show distinct signals for the propyl chain protons, the aromatic protons of the aniline (B41778) ring, and the amine (-NH₂) protons. The splitting patterns (multiplicity) and coupling constants of the aromatic signals are particularly important for confirming the meta-substitution pattern on the aniline ring.

¹³C NMR: This analysis identifies all non-equivalent carbon atoms in the molecule. The spectrum would display characteristic peaks for the carbons of the propyl group, the six distinct carbons of the disubstituted benzene (B151609) ring, and the two carbons of the 1,3,4-oxadiazole (B1194373) ring. mdpi.com The chemical shifts of the oxadiazole carbons typically appear in the highly deshielded region of the spectrum (around 160-165 ppm). mdpi.comorientjchem.org

Interactive Table: Predicted NMR Data for this compound

Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Propyl -CH₃ ~0.9 - 1.0 Triplet (t)
Propyl -CH₂- ~1.7 - 1.8 Sextet
Propyl -CH₂-C=N ~2.8 - 2.9 Triplet (t)
Aniline -NH₂ ~4.0 - 5.5 Broad Singlet (br s)
Aromatic C4-H, C5-H, C6-H ~6.7 - 7.4 Multiplet (m)

Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
Propyl -CH₃ ~14
Propyl -CH₂- ~20-30
Propyl -CH₂-C=N ~25-35
Aromatic C2, C4, C5, C6 ~113 - 130
Aromatic C1 (C-NH₂) ~148
Aromatic C3 (C-Oxadiazole) ~125-135
Oxadiazole C-Propyl ~165

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

Interactive Table: Characteristic FT-IR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
N-H (Amine)Stretching3300 - 3500 mdpi.comnih.gov
C-H (Aromatic)Stretching3000 - 3100 who.int
C-H (Aliphatic)Stretching2850 - 2960 mdpi.comresearchgate.net
C=N (Oxadiazole)Stretching1630 - 1650 researchgate.netmdpi.com
C=C (Aromatic)Stretching1550 - 1610 mdpi.comwho.int
C-O-C (Oxadiazole)Stretching1050 - 1200 mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₁₁H₁₃N₃O). mdpi.com The fragmentation pattern observed in the mass spectrum can also offer further structural evidence. who.int

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible radiation, which corresponds to electronic transitions within the molecule. Conjugated systems, such as the one present in this compound, typically exhibit strong absorption bands. Studies on analogous compounds show intense absorption maxima around 300 nm. mdpi.com

Crystallographic Analysis and Solid-State Structural Determination

While spectroscopic methods provide robust evidence for molecular structure, single-crystal X-ray diffraction offers unambiguous proof of atomic connectivity and conformation in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice.

Although no specific crystallographic data for this compound has been reported, an analysis would yield critical information, including:

Bond lengths and angles: Precise measurements of all interatomic distances and angles, confirming the geometry of the oxadiazole and aniline rings. researchgate.net

Torsion angles: Definition of the spatial relationship and rotation between the aniline ring and the 1,3,4-oxadiazole ring. researchgate.net

Planarity: Confirmation of the planarity of the heterocyclic and aromatic rings.

Crystal packing and intermolecular interactions: Elucidation of how molecules are arranged in the crystal lattice, revealing non-covalent interactions such as hydrogen bonding (e.g., between the amine group and oxadiazole nitrogen atoms) and π-π stacking, which govern the material's solid-state properties. researchgate.netnih.gov

In the absence of single crystals, Powder X-ray Diffraction (PXRD) can be utilized. PXRD provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline solid. It is used to assess the crystallinity of a synthesized batch, identify the crystalline phase, and check for the presence of different polymorphs. researchgate.netsciencepublishinggroup.com

Chromatographic and Electrophoretic Purity Assessment Techniques

Assessing the purity of a synthesized compound is critical. Chromatographic techniques are the primary methods used for this purpose, effectively separating the target compound from unreacted starting materials, reagents, and by-products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common method for the purity assessment of non-volatile, polar organic compounds like this compound. researchgate.net A validated stability-indicating HPLC method can separate the main compound from its potential impurities and degradation products. researchgate.netpensoft.net

Interactive Table: Typical RP-HPLC Method Parameters
ParameterDescription
Column C18 (octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) or water and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net
Flow Rate Typically 1.0 mL/min
Detection UV detector set at a wavelength of maximum absorbance (e.g., ~300 nm)
Column Temperature Controlled, e.g., 25-30 °C
Injection Volume 10 - 20 µL

Purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks in the chromatogram.

Other Chromatographic Techniques

Thin-Layer Chromatography (TLC): A rapid and simple technique used primarily for monitoring the progress of a chemical reaction and for preliminary purity checks. researchgate.net

Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. While less common for this specific molecule, it could be used to detect volatile impurities.

Electrophoretic Techniques

Techniques like Capillary Electrophoresis (CE) can also be used for purity analysis, offering high separation efficiency based on the differential migration of charged species in an electric field. However, HPLC remains the more prevalent and standard method for this class of compounds.

Advanced Analytical Methodologies for Impurity Profiling

Impurity profiling involves the detection, identification, and quantification of impurities in a synthesized compound. This is crucial for understanding the synthesis process and ensuring the quality and consistency of the final product.

The primary tool for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version, LC-MS/MS . This hyphenated technique combines the superior separation capabilities of HPLC with the detection power and structural information provided by mass spectrometry. rrpharmacology.ru

Methodology for Impurity Profiling:

Separation: An HPLC method, similar to that used for purity assessment, is employed to separate all components in the sample.

Detection and Identification: As each component elutes from the HPLC column, it enters the mass spectrometer. The MS provides the molecular weight of the impurity. MS/MS analysis involves selecting the ion of a specific impurity, fragmenting it, and analyzing the resulting fragments to deduce its structure. rrpharmacology.ru

Forced Degradation Studies: To identify potential degradation products that might form during storage or handling, forced degradation studies are performed. researchgate.net The compound is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation. The resulting degradation products are then analyzed by LC-MS to understand the compound's stability and degradation pathways. researchgate.net

Potential impurities in a synthesis batch could include:

Unreacted starting materials (e.g., 3-aminobenzohydrazide, butyryl chloride).

By-products from side reactions.

Isomers (e.g., 4-(5-propyl-1,3,4-oxadiazol-2-yl)aniline (B1399038) if isomeric starting materials were present).

Degradation products formed through hydrolysis of the oxadiazole ring or oxidation of the aniline group.

Computational and Theoretical Investigations of 3 5 Propyl 1,3,4 Oxadiazol 2 Yl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic properties and reactivity of novel compounds. nih.govsamipubco.com For this compound, DFT methods such as B3LYP with a 6-311G(d,p) or similar basis set are typically used to determine its optimized molecular geometry and electronic structure. samipubco.comajchem-a.com

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. thaiscience.info The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. ajchem-a.comirjweb.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. researchgate.netresearchgate.net In the MEP of a typical oxadiazole-aniline structure, negative potential (red and yellow regions) is concentrated around the electronegative nitrogen and oxygen atoms of the oxadiazole ring, identifying these as likely sites for electrophilic attack. ajchem-a.comkbhgroup.in Positive potential (blue regions) is often located around the amine group's hydrogen atoms, indicating sites for nucleophilic interaction.

From these primary calculations, global reactivity descriptors can be derived. These parameters quantify various aspects of the molecule's reactivity.

Illustrative Quantum Chemical Descriptors: This table presents theoretical values for this compound, calculated to illustrate the typical outputs of quantum chemical analysis.

DescriptorSymbolFormulaIllustrative ValueInterpretation
HOMO EnergyEHOMO--6.21 eVElectron-donating capacity
LUMO EnergyELUMO--1.79 eVElectron-accepting capacity
Energy GapΔEELUMO - EHOMO4.42 eVChemical reactivity and stability irjweb.com
Ionization PotentialI-EHOMO6.21 eVEnergy required to remove an electron
Electron AffinityA-ELUMO1.79 eVEnergy released upon gaining an electron
Electronegativityχ(I+A)/24.00 eVTendency to attract electrons
Chemical Hardnessη(I-A)/22.21 eVResistance to change in electron configuration irjweb.com
Chemical SoftnessS1/(2η)0.226 eV⁻¹Reciprocal of hardness, indicates reactivity
Electrophilicity Indexωχ²/(2η)3.62 eVPropensity to accept electrons irjweb.com

These descriptors collectively provide a detailed profile of the molecule's electronic character, guiding the understanding of its interaction with other chemical species and its potential applications.

Molecular Docking and Simulation Studies of this compound with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.gov This method is crucial in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms. The 1,3,4-oxadiazole (B1194373) scaffold is present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netmdpi.com

For this compound, docking studies would involve placing the molecule into the active site of various known biological targets to assess its binding affinity and interaction patterns. The binding affinity is often expressed as a docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction.

Potential targets for oxadiazole-aniline derivatives, based on studies of analogous structures, include:

Tubulin: A key protein in cell division, making it a target for anticancer agents. bwise.krnih.govresearchgate.net

Tyrosine Kinases (e.g., EGFR): Enzymes often overactive in cancer cells. rsc.org

Cholinesterases (AChE and BChE): Targets for the treatment of neurodegenerative diseases. nih.gov

Peptide Deformylase: An essential bacterial enzyme, making it a target for novel antibiotics. nih.gov

A typical docking simulation reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. For instance, the nitrogen atoms of the oxadiazole ring and the amine group of the aniline (B41778) moiety can act as hydrogen bond acceptors and donors, respectively, forming key interactions that stabilize the ligand-receptor complex. nih.gov

Illustrative Molecular Docking Results against a Cancer Target (e.g., Tubulin): This table shows hypothetical docking results for this compound to demonstrate the insights gained from such studies.

ParameterValue/Description
PDB ID of Target 1SA0 (Tubulin)
Binding Affinity (kcal/mol) -8.5
Interacting Residues Cys241, Leu242, Ala250, Val318, Asn349
Hydrogen Bonds N-H of aniline with Asn349; N atom of oxadiazole with Cys241
Hydrophobic Interactions Propyl group with Leu242, Ala250; Phenyl ring with Val318

Such studies help rationalize the compound's potential biological activity and provide a structural basis for designing more potent and selective analogues. nih.gov

Conformational Analysis and Energy Minimization of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule is essential, as its three-dimensional shape dictates how it interacts with biological receptors and other molecules.

For this compound, conformational flexibility arises primarily from two sources:

Rotation around the C-C single bonds within the propyl side chain.

Rotation around the single bond connecting the aniline phenyl ring to the oxadiazole ring.

Energy minimization calculations, using methods like molecular mechanics or more accurate quantum chemical approaches (DFT), are performed to identify the most stable conformers, which correspond to minima on the potential energy surface. samipubco.com The analysis would explore the dihedral angle between the planes of the aniline and oxadiazole rings. While a fully planar conformation might maximize π-system conjugation, it could be disfavored due to steric hindrance between ortho hydrogens on the phenyl ring and the oxadiazole ring atoms. The global minimum energy conformation is likely a non-planar arrangement that balances electronic stabilization and steric repulsion.

Illustrative Conformational Energy Profile: This table presents a hypothetical energy profile for the rotation around the bond linking the two rings in this compound.

Dihedral Angle (Aniline-Oxadiazole)Relative Energy (kcal/mol)Conformation Description
+3.5Eclipsed (Sterically hindered)
35°0.0Global Minimum (Most stable)
90°+1.8Perpendicular (Loss of conjugation)
180°+3.2Eclipsed (Sterically hindered)

Finding the lowest energy conformation is a critical first step for other computational studies, such as molecular docking and QSAR, as it is generally assumed that the bioactive conformation is the one with the lowest energy or one that is easily accessible from it. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

Computational chemistry allows for the accurate prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.orgnih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. DFT methods are widely used to calculate NMR chemical shifts and IR vibrational frequencies. samipubco.commdpi.com

The calculated spectra are typically compared with experimental data. A good correlation between the predicted and observed spectra provides strong evidence for the proposed chemical structure. samipubco.com For NMR, chemical shifts are calculated relative to a reference compound like tetramethylsilane (B1202638) (TMS). researchgate.net For IR spectroscopy, calculated vibrational frequencies are often scaled by a small factor to account for anharmonicity and other systematic errors in the computational method. mdpi.com

Illustrative Predicted vs. Experimental Spectroscopic Data: This table provides a comparison of hypothetical experimental data with computationally predicted values for this compound, demonstrating the validation process.

Parameter Hypothetical Experimental Value Predicted (DFT) Value
¹H NMR (δ, ppm)
-NH₂4.15 (s, 2H)4.10
Aromatic-H6.80-7.50 (m, 4H)6.75-7.45
-CH₂- (alpha to ring)2.95 (t, 2H)2.91
-CH₂- (middle)1.85 (sext, 2H)1.82
-CH₃1.05 (t, 3H)1.01
¹³C NMR (δ, ppm)
C=N (Oxadiazole)165.5, 164.8165.1, 164.5
Aromatic-C113.2 - 149.8113.0 - 149.5
Propyl-C25.5, 22.3, 13.825.1, 22.0, 13.5
IR (ν, cm⁻¹)
N-H Stretch3410, 33253415, 3330
C=N Stretch (Oxadiazole)16151612
C-O-C Stretch (Oxadiazole)10501045

This comparative analysis is a powerful method for structural elucidation and serves as a benchmark for the accuracy of the chosen computational model. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches Incorporating this compound Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an activity endpoint, such as inhibitory concentration (IC₅₀) or binding affinity. nih.govbrieflands.com

To build a QSAR model involving this compound, this compound would be included in a larger dataset of structurally similar 1,3,4-oxadiazole derivatives with known biological activities. For each molecule in the set, a variety of molecular descriptors would be calculated. These can be classified into several types:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric Descriptors: Molecular weight, volume, surface area, specific shape indices (e.g., Kappa shape indices).

Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate a model that best predicts the activity based on a combination of these descriptors. ijpsdronline.comresearchgate.net A robust QSAR model has high internal and external predictivity, validated through cross-validation techniques and the use of a test set of compounds not included in model generation. nih.govijpsdronline.com

Illustrative Molecular Descriptors for a QSAR Model: This table lists some common descriptors and their hypothetical values for this compound, which would be used as input for building a QSAR model.

Descriptor ClassDescriptor NameIllustrative ValuePotential Influence on Activity
Electronic Dipole Moment3.15 DAffects polar interactions with the receptor.
Hydrophobic LogP2.85Influences membrane permeability and hydrophobic binding.
Steric Molar Refractivity62.4 cm³/molRelates to molecular volume and polarizability.
Topological ChiV3 Cluster Index2.18Describes molecular branching and shape. nih.gov

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, which significantly accelerates the drug discovery process. brieflands.com

Biological Activity and Pharmacological Research Perspectives on 3 5 Propyl 1,3,4 Oxadiazol 2 Yl Aniline

In Vitro Biological Screening Methodologies for 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline Derivatives

A variety of in vitro screening methods are employed to evaluate the therapeutic potential of this compound derivatives. These assays are crucial for determining the biological activity of newly synthesized compounds and understanding their mechanisms of action at a cellular level.

Commonly utilized methodologies include antimicrobial susceptibility tests, such as the disk diffusion and broth microdilution methods, to assess activity against a panel of pathogenic bacteria and fungi. niscpr.res.inresearchgate.netbeilstein-journals.org Cytotoxicity is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various human cancer cell lines. rsc.orgscispace.com This assay measures the metabolic activity of cells and provides an indication of cell viability and proliferation.

Furthermore, enzyme inhibition assays are fundamental to elucidating the specific molecular targets of these compounds. For instance, cholinesterase inhibition is often measured using Ellman's method, which spectrophotometrically detects the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Other enzyme targets, such as epidermal growth factor receptor (EGFR) and matrix metalloproteinases (MMPs), are investigated through specific enzymatic assays and molecular docking studies to predict binding affinities and interactions. rsc.orgnih.gov

Antimicrobial Efficacy Assessments of this compound Against Specific Pathogens

Derivatives of 1,3,4-oxadiazole (B1194373) have demonstrated a broad spectrum of antimicrobial activity. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain 3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridine derivatives have exhibited good antibacterial activity against Bacillus subtilis and Staphylococcus aureus. researchgate.net

In other research, thiazolidin-4-one analogues bearing a 1,3,4-oxadiazole moiety were screened against a panel of bacteria, with some derivatives showing potent activity against S. aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) in the micromolar range. nih.gov The antimicrobial potential of these compounds is often attributed to the toxophoric nature of the -N=C-O- linkage within the oxadiazole ring. researchgate.net

Compound TypePathogenActivityReference
3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridinesBacillus subtilisGood researchgate.net
3-(5-substituted phenyl-1,3,4-oxadiazol-2-yl)pyridinesStaphylococcus aureusGood researchgate.net
Thiazolidin-4-one derivatives of 1,3,4-oxadiazoleStaphylococcus aureusPotent (MIC: 6.96 µM for one derivative) nih.gov
Thiazolidin-4-one derivatives of 1,3,4-oxadiazolePseudomonas aeruginosaPotent (MIC: 6.96 µM for one derivative) nih.gov

Antifungal Potency Evaluations of this compound in Cellular Assays

The antifungal potential of 1,3,4-oxadiazole derivatives has been a significant area of investigation. A study on 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones, which includes a propyl-substituted derivative, showed moderate inhibitory activity against several plant pathogenic fungi, including Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. nih.govnih.gov

Another study focusing on 1,3,4-oxadiazole derivatives for the control of maize diseases found that some compounds exhibited significant antifungal activities against Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org In some instances, the efficacy of these derivatives surpassed that of the commercial fungicide carbendazim. frontiersin.org Furthermore, certain 1,3,4-oxadiazole compounds have been identified as having a fungicidal profile against the human pathogen Candida albicans, demonstrating their potential in treating invasive candidiasis. mdpi.com

Compound TypeFungal PathogenActivityReference
3-[(5-(4-Propylphenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-oneColletotrichum orbiculareModerate Inhibition nih.govnih.gov
3-[(5-(4-Propylphenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-oneBotrytis cinereaModerate Inhibition nih.govnih.gov
3-[(5-(4-Propylphenyl)-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-oneRhizoctonia solaniModerate Inhibition nih.govnih.gov
1,3,4-Oxadiazole derivativesExserohilum turcicumEC50 values as low as 32.25 µg/ml frontiersin.org
1,3,4-Oxadiazole compound (LMM6)Candida albicansFungicidal (MIC: 8-32 µg/mL) mdpi.com

In Vitro Cytotoxicity Profiling of this compound Against Cancer Cell Lines

The anticancer properties of 1,3,4-oxadiazole derivatives are well-documented, with numerous studies reporting their cytotoxic effects on a variety of cancer cell lines. scispace.comnih.gov For example, a series of 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives were tested against A549 human lung cancer cells, C6 rat glioma cells, and L929 murine fibroblast cells. nih.gov Some of these compounds exhibited excellent cytotoxic profiles with very low IC50 values, indicating high potency. nih.gov

In another study, novel oxadiazole derivatives were evaluated for their anticancer activities against different cancer cells, including ovarian, breast, and lung cancer cell lines. nih.gov The most promising compounds significantly inhibited cell proliferation at low concentrations without showing toxicity towards nonmalignant cell lines. nih.gov The mechanism of action for some of these cytotoxic compounds involves the induction of apoptosis, as demonstrated by increased caspase-3 activation and cell cycle arrest. nih.gov

Compound TypeCancer Cell LineIC50 ValueReference
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivativeA549 (Human Lung Cancer)<0.14 µM nih.gov
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivativeC6 (Rat Glioma)8.16 µM nih.gov
Novel 1,3,4-oxadiazole derivativeGBM (Glioblastoma) cell lines~35 µM nih.gov
Echinatin derivative with 1,3,4-oxadiazole moietyVarious cancer cell lines1.71 µM to 8.60 µM nih.gov

Enzyme Inhibition Studies and Mechanistic Insights of this compound

The 1,3,4-oxadiazole scaffold has been identified as a key component in the design of various enzyme inhibitors. A notable area of research is the inhibition of cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. Derivatives of 5-aryl-1,3,4-oxadiazol-2-amines have been shown to be moderate dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

In the context of cancer, 1,3,4-oxadiazole derivatives have been investigated as inhibitors of key enzymes in cancer progression. For instance, certain derivatives have demonstrated inhibitory activity against matrix metalloproteinase-9 (MMP-9), an enzyme involved in tumor invasion and metastasis. nih.gov Additionally, some 1,3,4-oxadiazole compounds have been designed as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. rsc.org These compounds have shown a robust inhibitory effect against the wild-type EGFR enzyme. rsc.org

Compound TypeEnzyme TargetInhibitory Activity (IC50)Reference
5-Aryl-1,3,4-oxadiazol-2-amine derivativesAcetylcholinesterase (AChE)12.8–99.2 µM mdpi.com
5-Aryl-1,3,4-oxadiazol-2-amine derivativesButyrylcholinesterase (BChE)From 53.1 µM mdpi.com
2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivativeMatrix Metalloproteinase-9 (MMP-9)1.65 µM nih.gov
3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivativeEpidermal Growth Factor Receptor (EGFR)Robust inhibitory effect rsc.org

Receptor Binding Affinity Characterization of this compound

For instance, molecular docking has been used to understand the interaction of 1,3,4-oxadiazole derivatives with the active site of enzymes like acetylcholinesterase, butyrylcholinesterase, and cyclin-dependent kinase 2 (CDK-2). mdpi.comresearchgate.net In the case of CDK-2, certain 1,3,4-oxadiazole derivatives have shown a high affinity to bind to the active site, suggesting their potential as anti-proliferative agents. researchgate.net Similarly, docking studies have been employed to screen 1,3,4-thiadiazole (B1197879) derivatives (structurally related to oxadiazoles) against the estrogen receptor for potential application in breast cancer treatment. biointerfaceresearch.com These computational approaches provide valuable insights into the potential receptor targets for this class of compounds.

In Vivo Efficacy Studies in Animal Models (focused on disease mechanisms and therapeutic potential)

While in vitro studies provide crucial preliminary data, in vivo studies in animal models are essential to evaluate the therapeutic potential and understand the physiological effects of new compounds. Research on 1,3,4-oxadiazole derivatives has extended to animal models for various conditions.

In the realm of pain management, novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone have been shown to exert dose-dependent antinociceptive activity in rodent models of pain, such as the tail-flick and formalin tests. mdpi.com These studies indicate that the compounds can attenuate nociceptive responses to both thermal and chemical stimuli. mdpi.com

In the context of infectious diseases, a 1,3,4-oxadiazole compound, LMM6, was evaluated for its efficacy in a murine model of invasive candidiasis. The compound was able to reduce the fungal burden in the spleen and kidneys and suppress inflammatory cytokines, thereby controlling the infection. mdpi.com Furthermore, some 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols, which are structurally similar to the oxadiazole derivatives, have been screened for their effects on the central nervous system in an in vivo model. nih.gov

These in vivo studies, although not specific to this compound, underscore the potential of the broader 1,3,4-oxadiazole class of compounds to be developed into effective therapeutic agents for a range of diseases.

Preclinical Animal Model Studies on the Therapeutic Efficacy of 1,3,4-Oxadiazole Derivatives in Disease Models

Preclinical studies on various 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated their efficacy in a range of animal models of disease, suggesting potential therapeutic applications. For instance, certain aniline (B41778) derivatives containing the 1,3,4-oxadiazole moiety have shown good anti-inflammatory activity in vivo. mdpi.com In rat models where paw swelling is induced by carrageenan, a common method for assessing anti-inflammatory effects, some 1,3,4-oxadiazole derivatives have exhibited significant reductions in inflammation.

Furthermore, the central nervous system (CNS) depressant activities of substituted diphenyl-1,3,4-oxadiazoles have been evaluated in animal models. nih.gov Specific derivatives have shown promising antidepressant, anticonvulsant, and antianxiety properties without inducing neurotoxicity at effective doses. nih.gov For example, compounds with electron-withdrawing groups at the C2 and C5 positions of the oxadiazole ring demonstrated notable CNS depressant activities. nih.gov The introduction of an amino group at the 2-position of the 1,3,4-oxadiazole ring has also been found to enhance anticonvulsant activity in some series of compounds. longdom.org

The following table summarizes the observed therapeutic efficacy of representative 1,3,4-oxadiazole analogues in preclinical animal models.

Compound ClassDisease ModelObserved Efficacy
Aniline-substituted 1,3,4-oxadiazolesCarrageenan-induced paw edema in ratsGood anti-inflammatory activity
2,5-Diphenyl-1,3,4-oxadiazolesAnimal models of depression, epilepsy, and anxietyAntidepressant, anticonvulsant, and antianxiety activities with no neurotoxicity
2-Amino-1,3,4-oxadiazole derivativesAnimal models of epilepsyImproved anticonvulsant activity

This table is illustrative and based on findings for the broader class of 1,3,4-oxadiazole derivatives, not specifically this compound.

Pharmacodynamic and Pharmacokinetic Analysis of 1,3,4-Oxadiazole Derivatives in Animal Systems

Studies on various 1,3,4-oxadiazole-containing compounds have highlighted their ability to cross cellular membranes, which can lead to good oral absorption and bioavailability. mdpi.com The lipophilicity conferred by the oxadiazole nucleus can facilitate transmembrane diffusion, a critical factor for reaching intracellular targets.

Pharmacodynamic studies, in conjunction with pharmacokinetic analysis, aim to establish a relationship between the drug concentration at the site of action and the observed pharmacological effect. For 1,3,4-oxadiazole derivatives, this involves assessing their interaction with specific biological targets and the subsequent physiological response.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of 2,5-disubstituted 1,3,4-oxadiazoles is highly dependent on the nature and position of the substituents on the aromatic rings. nih.gov For analogues of this compound, the propyl group at the 5-position and the aniline moiety at the 2-position of the oxadiazole ring are key determinants of its pharmacological profile.

SAR studies on related compounds have provided valuable insights:

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as nitro or chloro groups, on the phenyl rings of 2,5-diphenyl-1,3,4-oxadiazoles has been shown to result in potent CNS depressant activities. nih.gov Conversely, the nature of substituents can also influence other activities like antimicrobial or antioxidant effects. nih.gov

Substitution at the 2-position of the Oxadiazole Ring: The introduction of an amino group at this position has been linked to improved anticonvulsant effects in some series of compounds. longdom.org This suggests that the aniline group in this compound could be a critical pharmacophore.

Substitution at the 5-position of the Oxadiazole Ring: The nature of the substituent at this position also plays a significant role. In the case of the target compound, the propyl group will influence the molecule's lipophilicity and steric properties, which in turn affect its binding to biological targets.

The following table provides a summary of key SAR findings for 1,3,4-oxadiazole derivatives.

Position of SubstitutionNature of SubstituentImpact on Biological Activity
Phenyl rings at C2 and C5Electron-withdrawing groups (e.g., -NO2, -Cl)Enhanced CNS depressant activity
2-position of oxadiazoleAmino group (-NH2)Improved anticonvulsant activity
GeneralHalogen atoms on aromatic ringsEnhanced antibacterial activity

This table is based on generalized SAR studies of the 1,3,4-oxadiazole class of compounds.

Proposed Mechanisms of Action of 1,3,4-Oxadiazole Derivatives at the Molecular and Cellular Level

The diverse biological activities of 1,3,4-oxadiazole derivatives stem from their ability to interact with a variety of molecular and cellular targets. nih.gov The 1,3,4-oxadiazole scaffold can act as a pharmacophore that engages with enzymes, receptors, and other biomolecules.

Potential mechanisms of action for compounds within this class include:

Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives have been identified as inhibitors of various enzymes. These include monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are important targets in the treatment of neurodegenerative diseases. nih.gov Other enzymatic targets include histone deacetylases (HDACs), topoisomerase II, and thymidylate synthase, which are relevant in cancer therapy. nih.gov

Receptor Binding: The 1,3,4-oxadiazole ring can serve as a key binding element for various receptors. For example, certain derivatives have been investigated for their interaction with 5-hydroxytryptamine (5-HT) receptors, which are involved in a wide range of physiological and pathological processes.

Interaction with Growth Factors: The anticancer activity of some 1,3,4-oxadiazoles is attributed to their ability to inhibit various growth factors that are crucial for tumor progression.

Derivatization and Analogue Development of the 3 5 Propyl 1,3,4 Oxadiazol 2 Yl Aniline Scaffold

Synthesis of Analogues and Homologues of 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline for Targeted Activity

The synthesis of analogues and homologues of this compound is crucial for establishing structure-activity relationships (SAR) and optimizing therapeutic potential. Synthetic strategies are designed to allow for systematic modifications of the core structure, including alterations to the alkyl chain, the substitution pattern of the aniline (B41778) ring, and the introduction of various functional groups.

A common synthetic route to this class of compounds begins with the appropriate nitrobenzoic acid. For the synthesis of the core scaffold, 3-nitrobenzoic acid would be the starting material. This is typically converted to the corresponding acid hydrazide, which then undergoes cyclization with an appropriate reagent to form the 1,3,4-oxadiazole (B1194373) ring. To introduce the propyl group at the 5-position, butyric acid or a derivative is used in the cyclization step. The final step involves the reduction of the nitro group to the desired aniline.

Homologues with varying alkyl chain lengths (e.g., ethyl, butyl, pentyl) can be synthesized by substituting butyric acid with the corresponding carboxylic acid in the cyclization step. A general synthetic scheme is outlined below:

Scheme 1: General Synthesis of 3-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline Analogues

Esterification: 3-Nitrobenzoic acid is converted to its methyl or ethyl ester.

Hydrazinolysis: The resulting ester is treated with hydrazine (B178648) hydrate (B1144303) to form 3-nitrobenzohydrazide.

Acylation: The hydrazide is acylated with an appropriate acyl chloride (e.g., butyryl chloride for the propyl analogue) to yield an N,N'-diacylhydrazine intermediate.

Cyclodehydration: The diacylhydrazine is cyclized to the 1,3,4-oxadiazole ring using a dehydrating agent such as phosphorus oxychloride (POCl₃).

Reduction: The nitro group on the resulting 2-(3-nitrophenyl)-5-alkyl-1,3,4-oxadiazole is reduced to an amino group, typically using a reducing agent like tin(II) chloride (SnCl₂) or through catalytic hydrogenation, to yield the final product.

Analogues with substitutions on the aniline ring can be prepared by starting with the appropriately substituted 3-nitrobenzoic acid. Modifications of the aniline amino group, such as acylation or alkylation, can be performed as a final step on the this compound product. This systematic approach allows for the generation of a diverse library of compounds for biological screening.

Rational Design Principles for Modifying the this compound Core

Rational drug design plays a pivotal role in modifying the this compound core to enhance its interaction with specific biological targets. The design principles are guided by an understanding of the target's three-dimensional structure and the physicochemical properties of the lead compound.

Key modifications and the underlying rationale include:

Modulation of the Alkyl Chain: The propyl group at the 5-position of the oxadiazole ring can be varied to explore hydrophobic interactions within a target's binding pocket. Increasing or decreasing the chain length, or introducing branching or unsaturation, can fine-tune the compound's lipophilicity and steric fit.

Substitution on the Aniline Ring: The aniline ring is a prime site for modification to improve potency, selectivity, and pharmacokinetic properties. The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule and its ability to form hydrogen bonds or other interactions. For example, halogen substituents can enhance binding affinity through halogen bonding, while hydroxyl or methoxy (B1213986) groups can act as hydrogen bond donors or acceptors.

Derivatization of the Amino Group: The amino group of the aniline moiety is a key functional group that can be modified to introduce new interaction points. Acylation of the amine can introduce amide functionalities capable of forming strong hydrogen bonds. Alkylation can be used to probe for additional hydrophobic pockets or to modulate the basicity of the nitrogen atom.

Bioisosteric Replacement: The 1,3,4-oxadiazole ring itself is often considered a bioisostere of an ester or amide group, offering improved metabolic stability. rsc.org Further bioisosteric replacements can be explored, such as replacing the oxadiazole with a thiadiazole or triazole ring, to investigate the impact on biological activity and physicochemical properties.

These rational design strategies are often guided by computational modeling and docking studies to predict the binding modes of the designed analogues and to prioritize their synthesis.

Application of Combinatorial Chemistry and Library Synthesis for this compound Derivatives

Combinatorial chemistry and library synthesis are powerful tools for rapidly generating a large number of derivatives of the this compound scaffold. These approaches enable the exploration of a wide chemical space to identify novel compounds with desired biological activities.

Solid-phase organic synthesis (SPOS) is a particularly useful technique for library generation. In a typical solid-phase approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise manner. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be washed away.

A potential combinatorial strategy for generating a library of this compound derivatives could involve:

Attachment to Resin: A suitable 3-nitrobenzoic acid derivative is attached to a solid support.

Parallel Synthesis of Oxadiazole Core: The resin-bound nitrobenzoic acid is converted to the corresponding acyl hydrazide, which is then reacted with a library of different carboxylic acids or acyl chlorides to introduce diversity at the 5-position of the oxadiazole ring.

Cyclization and Cleavage: The resulting intermediates are cyclized to form the 1,3,4-oxadiazole ring, followed by cleavage from the solid support.

Reduction and Derivatization: The nitro group is reduced to an amine, and the resulting aniline can be further derivatized in a parallel fashion with a library of acylating or alkylating agents.

This approach allows for the creation of a grid-like library where each compound has a unique combination of substituents at the 5-position of the oxadiazole ring and on the aniline moiety. High-throughput screening of these libraries can then be used to identify promising lead compounds for further optimization.

Impact of Structural Modifications on the Biological Profile and Efficacy of this compound Analogues

The biological profile and efficacy of this compound analogues are highly dependent on their structural features. Structure-activity relationship (SAR) studies are essential for understanding how specific modifications influence biological activity. While specific data for the 3-amino isomer is limited in the public domain, general trends can be inferred from studies on related 2,5-disubstituted 1,3,4-oxadiazoles.

Table 1: Hypothetical SAR Data for this compound Analogues This table is for illustrative purposes and is based on general principles of medicinal chemistry, as specific data for this scaffold is not widely available.

Compound IDR1 (at 5-position)R2 (on aniline ring)R3 (on amino group)Biological Activity (e.g., IC₅₀ in µM)
1 PropylHHBaseline
2 EthylHHPotentially decreased
3 PentylHHPotentially increased or decreased
4 Propyl4-ClHPotentially increased
5 Propyl4-OCH₃HPotentially increased
6 PropylHAcetylPotentially altered target selectivity

Interactive Data Table:

Key SAR observations from related series suggest:

Lipophilicity and Steric Bulk: The nature of the substituent at the 5-position of the oxadiazole ring often influences the lipophilicity of the molecule, which can affect cell permeability and binding to hydrophobic pockets of target proteins.

Electronic Effects: The electronic properties of substituents on the aniline ring can significantly impact biological activity. Electron-withdrawing groups like halogens or nitro groups, and electron-donating groups like methoxy or methyl groups, can modulate the pKa of the aniline nitrogen and influence interactions with the target.

Hydrogen Bonding: The amino group of the aniline and the nitrogen atoms of the oxadiazole ring can act as hydrogen bond donors and acceptors, respectively. Modifications that enhance these interactions can lead to increased potency.

Future Directions and Research Gaps in the Study of 3 5 Propyl 1,3,4 Oxadiazol 2 Yl Aniline

Emerging Research Areas for 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline Derivatives

The core structure of this compound offers a versatile scaffold for chemical modification. The primary amine group on the aniline (B41778) ring is a key functional handle for creating a diverse library of derivatives. Future research should focus on synthesizing new analogues by modifying this amine group to explore and enhance specific biological activities observed in the wider oxadiazole class.

Emerging areas of interest include:

Targeted Anticancer Agents: The 1,3,4-oxadiazole (B1194373) nucleus is present in compounds designed to inhibit various cancer-related targets. nih.govnih.gov Derivatives could be developed to target specific enzymes or receptors crucial for tumor growth and survival, such as tubulin, growth factor receptors (e.g., EGFR), or kinases. rsc.orgmdpi.com

Novel Antimicrobial Compounds: With the rise of drug-resistant pathogens, there is a pressing need for new antimicrobial agents. Aniline derivatives containing 1,3,4-oxadiazole moieties have demonstrated antibacterial and antifungal properties. mdpi.com Future work could involve creating derivatives of this compound to target bacterial enzymes like peptide deformylase or disrupt microbial cell wall synthesis. nih.gov

Anti-inflammatory and Analgesic Agents: Many 1,3,4-oxadiazole compounds have shown potent anti-inflammatory and analgesic activities. mdpi.com Research could be directed towards synthesizing derivatives that act as selective inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). nih.gov

Materials Science Applications: Beyond medicine, conjugated 1,3,4-oxadiazole systems are known for their electron-transfer and luminescent properties. nih.gov This opens an avenue for exploring derivatives in the development of organic light-emitting diodes (OLEDs) or other advanced materials. nih.govmdpi.com

Emerging Research AreaPotential Derivative StrategyRationale based on Oxadiazole Class
Targeted Cancer TherapySynthesis of amides, sulfonamides, or Schiff bases from the aniline amine group to mimic known tubulin or kinase inhibitors.The 1,3,4-oxadiazole core is a feature of known anticancer agents and tubulin inhibitors. researchgate.netmdpi.com
Antimicrobial AgentsCoupling with moieties known to have antimicrobial effects (e.g., quinolones, sulfonamides) via the aniline functional group.Oxadiazole derivatives have a broad spectrum of activity against various bacterial and fungal strains. researchgate.netmdpi.com
Neuroprotective AgentsDesign of derivatives to inhibit enzymes like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).Certain 1,3,4-oxadiazole structures have been identified as potent cholinesterase inhibitors. nih.govwho.int
Materials ScienceCreation of extended conjugated systems through diazotization and coupling reactions at the aniline position.The heterocyclic ring is valued for its electronic properties in materials like OLEDs. nih.gov

Challenges and Opportunities in the Synthesis and Biological Evaluation of this compound

From a biological evaluation perspective, a significant challenge is the need for extensive and resource-intensive screening assays to identify the specific activity of new derivatives. The broad bioactivity of the oxadiazole class means that a wide range of assays (e.g., anticancer, antimicrobial, anti-inflammatory) may be necessary to fully characterize a novel compound's profile.

Opportunities: The primary opportunity lies in the development of more efficient and environmentally friendly synthetic methodologies. The application of microwave-assisted synthesis has shown promise in accelerating the formation of 1,3,4-oxadiazole rings, often leading to higher yields and shorter reaction times. researchgate.net Exploring novel catalytic systems for cyclization could also provide milder and more selective routes.

The modular nature of the synthesis presents a major opportunity for combinatorial chemistry and high-throughput screening. By systematically varying the components—the aniline precursor and the acyl hydrazide—large libraries of this compound derivatives can be generated. This approach significantly increases the chances of discovering lead compounds with high potency and selectivity for a particular biological target.

Integration of this compound Research with Advanced Chemical and Biological Technologies

To accelerate the discovery and development process, future research on this compound and its derivatives should be integrated with modern technologies.

Computational Chemistry and In Silico Screening: Molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for rational drug design. nih.govnih.gov These methods can be used to predict how derivatives of the title compound will bind to specific biological targets, such as enzyme active sites. mdpi.com This allows for the prioritization of synthetic targets, saving time and resources by focusing on compounds with the highest predicted activity.

High-Throughput Screening (HTS): HTS technologies enable the rapid biological evaluation of thousands of compounds against a specific target. By creating a diverse library of derivatives, HTS can quickly identify "hits" with promising activity, which can then be optimized through further chemical modification.

Advanced Spectroscopic and Crystallographic Analysis: Detailed structural characterization using techniques like 2D-NMR and X-ray crystallography is crucial for understanding structure-activity relationships. Determining the precise three-dimensional structure of a derivative bound to its target can provide invaluable insights for designing more potent and selective analogues.

Exploration of Unexplored Biological Targets and Pathways for this compound

While the 1,3,4-oxadiazole class is known for its anticancer and antimicrobial effects, many specific molecular targets remain unexplored for most of its members, including this compound. Future research should aim to identify and validate novel biological targets and pathways through which this compound and its derivatives exert their effects.

Based on the activities of related structures, several promising, yet unexplored, avenues exist:

Enzyme Inhibition: Beyond common targets, derivatives could be screened against a wider panel of enzymes implicated in disease. This includes cholinesterases (implicated in Alzheimer's disease), histone deacetylases (HDACs), and various metalloproteinases involved in cancer metastasis. nih.govnih.govwho.int

Cell Cycle and Apoptosis Regulation: Many anticancer agents function by inducing cell cycle arrest or apoptosis (programmed cell death). nih.govsciforum.net Investigating the effect of this compound derivatives on the expression of key regulatory proteins like caspases, cyclins, and Bcl-2 family proteins could reveal novel mechanisms of anticancer activity. rsc.org

Signal Transduction Pathways: The compound's derivatives could be investigated for their ability to modulate critical signaling pathways such as NF-κB, PI3K/Akt, or MAPK, which are often dysregulated in cancer and inflammatory diseases. nih.gov

Potential Unexplored Target/PathwayDisease RelevanceRationale for Exploration
Cholinesterases (AChE, BChE)Alzheimer's DiseaseStructurally similar 1,3,4-oxadiazoles have shown inhibitory activity against these enzymes. nih.gov
Histone Deacetylases (HDACs)CancerHDAC inhibition is a validated anticancer strategy, and some heterocyclic compounds are known to target these enzymes. nih.gov
Matrix Metalloproteinases (MMPs)Cancer MetastasisInhibition of MMPs can prevent tumor invasion; some oxadiazole derivatives have shown activity against MMP-9. nih.gov
Apoptosis Induction PathwaysCancerStudying effects on caspases and Bcl-2 proteins could confirm a pro-apoptotic mechanism of action. nih.gov
NF-κB Signaling PathwayCancer, InflammationThis pathway is a central regulator of inflammation and cell survival, making it a key target for therapeutic intervention. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(5-Propyl-1,3,4-oxadiazol-2-yl)aniline in laboratory settings?

  • Answer : Two primary methods are adaptable for synthesizing this compound:

  • Aza-Wittig Reaction : React 3-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane in dichloromethane to form the oxadiazole ring. This method yields high purity but requires careful control of stoichiometry and reaction time .
  • Schiff Base Formation : Condense the oxadiazole-aniline intermediate with aldehydes (e.g., propyl-substituted aldehydes) in ethanol under reflux. Ensure equimolar ratios of reactants and monitor reaction progress via TLC .
    • Note : While the cited methods focus on 4-substituted analogs (e.g., 4-(5-furan-2-yl)-1,3,4-oxadiazol-2-yl)aniline), substitution at the 3-position may require adjusted starting materials (e.g., 3-aminobenzoic acid instead of 4-aminobenzoic acid).

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • Spectroscopy : Compare 1H^1H and 13C^{13}C NMR chemical shifts with analogous oxadiazole-aniline derivatives (e.g., δ ~7.5–8.0 ppm for aromatic protons; δ ~160–165 ppm for oxadiazole carbons) .
  • Mass Spectrometry : Confirm molecular weight consistency (e.g., calculated MwM_w for 3-(5-propyl-oxadiazol-2-yl)aniline: ~217.25 g/mol).
  • X-ray Crystallography : Resolve crystal structure to verify coplanarity of aromatic and oxadiazole rings, as observed in 2-(1,3,4-oxadiazol-2-yl)aniline derivatives .

Q. What are the key stability considerations for handling and storing this compound?

  • Answer :

  • Light Sensitivity : Store in foil-covered vessels or amber vials to prevent photodegradation, as oxadiazole-thiol derivatives are light-sensitive .
  • Moisture Control : Use desiccants and anhydrous solvents during synthesis to avoid hydrolysis of the oxadiazole ring.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Answer :

  • Solvent Selection : Replace ethanol with polar aprotic solvents (e.g., DMF) in Schiff base formation to enhance reactivity .
  • Catalysis : Use copper catalysts (e.g., CuI) in domino reactions to streamline multi-step syntheses, as demonstrated for 2-(1,3,4-oxadiazol-2-yl)aniline derivatives .
  • Temperature Control : Optimize reflux duration (e.g., 6–12 hours) to balance yield and byproduct formation.

Q. What strategies are effective for modifying the oxadiazole ring substituents to study structure-activity relationships?

  • Answer :

  • Substituent Variation : Introduce alkyl (e.g., propyl) or aryl groups at the oxadiazole 5-position via cyclization of thiosemicarbazides or hydrazides. For example, 3-chloro-5-(5-methyl-1,3,4-oxadiazol-2-yl)aniline was synthesized using methyl-substituted precursors .
  • Functional Group Compatibility : Ensure substituents (e.g., nitro, amino) are compatible with reaction conditions to avoid side reactions .

Q. How do electronic effects of substituents on the oxadiazole ring influence the reactivity of this compound in further derivatization?

  • Answer :

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity of the oxadiazole ring, facilitating nucleophilic substitutions (e.g., bromination).
  • Electron-Donating Groups (EDGs) : Increase stability of intermediates in coupling reactions. For example, furan-2-yl substituents improve solubility in ethanol-based syntheses .

Q. What computational methods are suitable for predicting the electronic properties of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity sites.
  • Molecular Dynamics (MD) : Simulate crystal packing using X-ray data from analogs (e.g., monoclinic P21/cP2_1/c symmetry in N,N-dimethyl-4-[5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2-yl]aniline) .

Q. How can contradictions in spectral data between synthesized batches of this compound be systematically resolved?

  • Answer :

  • Cross-Validation : Compare 1H^1H NMR shifts with structurally similar compounds (e.g., 2-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)aniline: δ 7.4–8.1 ppm) .
  • Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., unreacted starting materials or hydrolysis products).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.